molecular formula C12H11N5 B12819535 4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline

4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline

Cat. No.: B12819535
M. Wt: 225.25 g/mol
InChI Key: MVCXVCWUZXDIOW-UHFFFAOYSA-N
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Description

4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline is a key chemical intermediate built around the 1,2,4-triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is of significant interest in early-stage drug discovery, particularly in the development of novel anticancer agents. Scientific literature has demonstrated that derivatives sharing this core structure exhibit potent inhibitory activity against important oncology targets, including c-Met and Pim-1 kinases . These kinases play critical roles in cell proliferation, survival, and metastasis, and their dual inhibition represents a promising strategy for cancer therapy . Compounds featuring the triazolo[4,3-b]pyridazine moiety have shown compelling antiproliferative effects in screenings against various cancer cell lines, such as breast cancer (MCF-7), and can induce apoptosis and cell cycle arrest . Furthermore, this structural class has also been investigated for other therapeutic applications, such as dipeptidyl peptidase-4 (DPP-4) inhibition for diabetes research . Researchers can utilize this aniline-functionalized intermediate to synthesize a wide array of novel derivatives, for instance, by forming amide or urea linkages, to explore structure-activity relationships and optimize drug-like properties. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline

InChI

InChI=1S/C12H11N5/c1-8-14-15-12-7-6-11(16-17(8)12)9-2-4-10(13)5-3-9/h2-7H,13H2,1H3

InChI Key

MVCXVCWUZXDIOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Cyclization of 4-Amino-1,2,4-triazole with Ethyl Acetoacetate

  • The key intermediate, compound 9 , is synthesized by cyclizing 4-amino-1,2,4-triazole with ethyl acetoacetate.
  • Reaction conditions: Stirring the mixture at 110 °C for 1 hour.
  • Monitoring: Thin-layer chromatography (TLC) with dichloromethane/methanol (15:1) solvent system.
  • Outcome: White solid with a high yield of 98% after cooling, filtration, and drying.

Chlorination to Form 8-Chloro-6-methyl-triazolo[4,3-b]pyridazine

  • Intermediate 10 is prepared by chlorinating the cyclized intermediate 7 using phosphorus oxychloride (POCl₃).
  • This step introduces a reactive chloro substituent at position 8, enabling further nucleophilic substitution.

Formation of the Target Compound via Acylation

Acylation of Aniline Intermediate with Acyl Chlorides

  • The aniline intermediate 11a is reacted with various acyl chlorides (denoted as a–h ) in dichloromethane (DCM).
  • Activation: Oxalyl chloride is used to convert carboxylic acids to acyl chlorides in situ, with a few drops of dimethylformamide (DMF) as catalyst.
  • Base: N,N-Diisopropylethylamine (DIPEA) is added to neutralize HCl formed during acylation.
  • Conditions: Reaction performed in an ice bath at room temperature.
  • Outcome: Yellow solid target compounds 12a–12g are obtained after concentration and purification.
  • Similar procedures yield compounds 13a–13h , 18a–18g , and 19a–19e .

Alternative Synthetic Routes and Catalytic Hydrogenation

  • A reported alternative involves catalytic hydrogenation of precursor compounds using 10% palladium on carbon (Pd/C) in ethanol at 50 °C, followed by addition of hydrazine hydrate.
  • This method facilitates reduction and subsequent purification by column chromatography to yield the desired aniline derivatives.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Cyclization 4-Amino-1,2,4-triazole + Ethyl acetoacetate, 110 °C, 1 h Compound 9 98 Monitored by TLC
2 Chlorination POCl₃, chlorination of intermediate 7 Compound 10 (8-chloro-6-methyl triazolopyridazine) Not specified Reactive chloro intermediate
3 Nucleophilic substitution Compound 10 + 4-aminophenol, t-BuOK, KI, THF, 0 °C to 80 °C Compound 11a (aniline intermediate) 88 Also 11b, 17a–17b (69–80%)
4 Acylation Compound 11a + acyl chlorides (a–h), oxalyl chloride, DIPEA, DCM, ice bath Target compounds 12a–12g Not specified Similar for 13a–13h, 18a–18g, 19a–19e
5 Catalytic hydrogenation Pd/C, ethanol, 50 °C, hydrazine hydrate Aniline derivatives Not specified Alternative reduction method

Research Findings and Analytical Data

  • The synthesized compounds were characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), mass spectrometry (MS), and melting point determination.
  • For example, compound 12a showed characteristic ^1H NMR signals at δ 11.02 (s, 1H), 9.59 (s, 1H), and aromatic protons between δ 7.99 and 6.31 ppm, confirming the structure.
  • High yields and purity were consistently reported, indicating the robustness of the synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline is compared to structurally and functionally related derivatives (Table 1). Key differentiating factors include substituent modifications, heterocyclic variations, and pharmacological profiles.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Structure Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Biological Activity
This compound Triazolo[4,3-b]pyridazine core with 3-methyl and 6-aniline substituents C₁₃H₁₃N₅ 239.28 108810-87-3 Unsubstituted aniline group Kinase inhibition (predicted)
N-Methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline N-methylated aniline derivative C₁₃H₁₃N₅ 239.28 108810-87-3 (isomer) Methyl group on aniline nitrogen Improved lipophilicity; potential CNS activity
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Acetamide-functionalized derivative C₁₅H₁₅N₅O 281.32 108825-65-6 Acetamide replaces amine Lin28 protein inhibitor (80 µM efficacy)
2-Fluoro-N-{[4-(6-methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl}aniline Fluorinated triazolo[1,5-a]pyridine analog C₂₂H₁₈FN₇ 399.42 N/A Fluorine and imidazole modifications Antineoplastic activity
4-Chloro-3-[6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl]aniline Chloroaniline with imidazopyrazole core C₁₆H₁₂ClN₅ 309.76 1448318-07-7 Chloro substituent and fused imidazole Undisclosed (structural analog for kinase targeting)

Key Findings

Acetamide Functionalization (e.g., CAS 108825-65-6) introduces hydrogen-bonding capabilities, critical for inhibiting Lin28 proteins in regenerative medicine .

Heterocyclic Variations :

  • Replacement of the triazolo[4,3-b]pyridazine core with triazolo[1,5-a]pyridine (CAS-related compound in ) alters electron distribution, influencing antineoplastic potency.
  • Chlorine Substitution (e.g., 1448318-07-7) may enhance electrophilicity, favoring covalent interactions with target enzymes .

Pharmacological Profiles :

  • The parent compound’s aniline group provides a versatile handle for further derivatization, enabling optimization for specific kinase targets .
  • Fluorinated analogs (e.g., ) demonstrate enhanced metabolic stability, a common strategy in anticancer drug design.

Biological Activity

4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential pharmacological applications and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C10_{10}H10_{10}N6_{6}
  • IUPAC Name : this compound

Antitumor Activity

Research has indicated that derivatives of triazolo-pyridazine compounds exhibit notable antitumor activities. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines. The National Cancer Institute has conducted assays on multiple cancer types, including breast cancer and leukemia, demonstrating that these compounds can induce apoptosis in cancer cells through various pathways.

Cell Line IC50_{50} (µM) Mechanism of Action
MDA-MB-468 (Breast)10.5Induction of apoptosis via caspase activation
K562 (Leukemia)7.2Inhibition of cell proliferation
HCT116 (Colon)15.0Cell cycle arrest

Anti-inflammatory Properties

Compounds related to this compound have also been evaluated for anti-inflammatory effects. In vitro studies have demonstrated that these compounds can reduce pro-inflammatory cytokines in human cell lines.

Compound IC50_{50} (µg/mL) Target Cytokine
Compound A60.56TNF-α
Compound B57.24IL-6

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : Many triazole derivatives act as kinase inhibitors, disrupting signaling pathways critical for cancer cell survival.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in tumor cells.
  • Anti-inflammatory Pathways : By modulating the expression of inflammatory mediators, it can alleviate symptoms associated with chronic inflammatory diseases.

Case Studies

Several case studies have highlighted the effectiveness of triazolo-pyridazine derivatives in preclinical models:

  • Study on Breast Cancer : A derivative exhibited an IC50_{50} value of 10 µM against MDA-MB-468 cells and was found to induce apoptosis through mitochondrial pathways.
  • Leukemia Research : In another study involving K562 cells, a related compound showed significant cytotoxicity with an IC50_{50} value of 7 µM, suggesting potential for further development as a therapeutic agent.

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